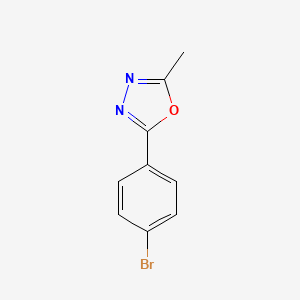

2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSCYRJMPVYVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337254 | |

| Record name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41421-03-8 | |

| Record name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound belonging to the 1,3,4-oxadiazole class, a scaffold of significant interest in medicinal chemistry due to its favorable metabolic stability and diverse biological activities.[1][2] The physicochemical properties of this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential therapeutic efficacy and toxicity. This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, details the experimental protocols for their determination, and presents logical workflows relevant to its synthesis and evaluation.

Core Physicochemical Properties

The key physicochemical parameters of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole are summarized below. These values, comprising both experimental and computationally predicted data, are essential for assessing the compound's drug-like characteristics.

Table 1: General and Structural Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole | |

| CAS Number | 41421-03-8 | [3][4][5] |

| Molecular Formula | C₉H₇BrN₂O | [4][5] |

| Molecular Weight | 239.07 g/mol | [3][4][5] |

| Physical Form | Solid | [3] |

| Purity | ≥98% | [4][5] |

| Storage | Sealed in dry, room temperature |

Table 2: Physicochemical Descriptors for Drug Development

| Property | Value | Significance in Drug Development | Source |

| LogP (calculated) | 2.81 | Lipophilicity, affects solubility and membrane permeability | [5] |

| Topological Polar Surface Area (TPSA) | 38.92 Ų | Influences cell membrane penetration and bioavailability | [5] |

| Hydrogen Bond Acceptors | 3 | Affects solubility and receptor binding | [5] |

| Hydrogen Bond Donors | 0 | Affects solubility and receptor binding | [5] |

| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standard methodologies for key experimental procedures.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

The synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, as a member of the 2,5-disubstituted-1,3,4-oxadiazole family, typically involves the cyclization of an N-acylhydrazone. A common and effective method utilizes an oxidizing agent like Chloramine-T.

Protocol:

-

Esterification: An appropriate aromatic acid (e.g., 4-bromobenzoic acid) is converted to its corresponding methyl or ethyl ester using an acid catalyst (e.g., H₂SO₄) in alcohol.

-

Hydrazide Formation: The resulting ester is refluxed with hydrazine hydrate to form the corresponding acid hydrazide (e.g., 4-bromobenzohydrazide).[6]

-

Hydrazone Synthesis (Schiff Base Formation): The acid hydrazide is condensed with an aldehyde (for the 5-methyl substitution, acetaldehyde would be used, though often the precursor is an N-acylhydrazide derived from a different starting material) in a suitable solvent like ethanol to yield the N-acylhydrazone.[7]

-

Oxidative Cyclization: The purified N-acylhydrazone is treated with an oxidizing agent such as Chloramine-T in a suitable solvent.[7] The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Purification: The final product is isolated by filtration after cooling the reaction mixture and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2,5-disubstituted-1,3,4-oxadiazole.[7]

Figure 1. General synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.

Determination of Melting Point

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Determination of Lipophilicity (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. LogP is a critical parameter for predicting the ADME properties of a drug candidate.

Protocol (Shake-Flask Method):

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Sample Addition: A known amount of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is dissolved in the n-octanol phase.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to achieve complete separation of the two phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Relationship between Physicochemical Properties and Drug-Likeness

The suitability of a molecule as a potential drug candidate is often initially assessed by evaluating its physicochemical properties against established guidelines, such as Lipinski's Rule of Five. These rules provide a framework for predicting oral bioavailability.

Figure 2. Relationship between physicochemical properties and drug-likeness.

Based on the data in Table 2, 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole adheres to Lipinski's Rule of Five:

-

Molecular Weight: 239.07 (< 500 Da)

-

LogP: 2.81 (< 5)

-

Hydrogen Bond Donors: 0 (< 5)

-

Hydrogen Bond Acceptors: 3 (< 10)

This compliance suggests that the compound possesses physicochemical characteristics favorable for oral bioavailability, making it a promising scaffold for further investigation in drug discovery programs. The 1,3,4-oxadiazole ring itself is known to be metabolically stable and can act as a bioisostere for ester and amide groups, potentially improving the pharmacokinetic profile of a lead compound.[1]

References

- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole | CymitQuimica [cymitquimica.com]

- 4. appretech.com [appretech.com]

- 5. chemscene.com [chemscene.com]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. isca.me [isca.me]

molecular weight and formula of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to be present in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This document details the physicochemical properties, a probable synthetic route, and a summary of potential biological activities based on related structures. The information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.

Compound Identification and Physicochemical Properties

2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a disubstituted oxadiazole featuring a bromophenyl group at the 2-position and a methyl group at the 5-position. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| CAS Number | 41421-03-8 |

Note: Specific experimental data such as melting point, ¹H NMR, ¹³C NMR, and IR spectra for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole were not explicitly found in the provided search results and would need to be determined experimentally upon synthesis.

Synthesis and Experimental Protocol

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclization of a diacylhydrazine intermediate. A common and effective method is the dehydrative cyclization of an appropriate N-acylhydrazide. The following protocol outlines a plausible and generally applicable synthetic route for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, adapted from established methodologies for similar compounds.[5][6]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-bromobenzohydrazide and acetic anhydride.

-

Formation of the Diacylhydrazine Intermediate: 4-Bromobenzohydrazide is acylated with acetic anhydride to form N-acetyl-N'-(4-bromobenzoyl)hydrazine.

-

Dehydrative Cyclization: The resulting diacylhydrazine undergoes dehydrative cyclization, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid, to yield the final product, 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Detailed Experimental Protocol

Materials:

-

4-Bromobenzohydrazide

-

Acetic anhydride

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Appropriate solvents (e.g., glacial acetic acid, dioxane, or pyridine)

-

Sodium bicarbonate solution

-

Ice

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Step 1: Synthesis of N-acetyl-N'-(4-bromobenzoyl)hydrazine

-

In a round-bottom flask, dissolve 4-bromobenzohydrazide (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated for a few hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice-cold water.

-

The solid precipitate is collected by filtration, washed with cold water and sodium bicarbonate solution to remove unreacted acid, and then dried.

-

-

Step 2: Cyclization to 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

-

The dried N-acetyl-N'-(4-bromobenzoyl)hydrazine from the previous step is placed in a round-bottom flask.

-

A dehydrating agent such as phosphorus oxychloride (POCl₃) is added cautiously and dropwise at 0 °C.

-

The reaction mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed thoroughly with water to remove any residual acid, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol to afford pure 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

-

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the C=N and C-O-C stretching of the oxadiazole ring.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activities

While specific biological data for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is not extensively documented in the provided search results, the 1,3,4-oxadiazole core is a prominent feature in many biologically active compounds. Derivatives of 1,3,4-oxadiazole have shown a broad spectrum of pharmacological effects.

Anticancer Activity

Numerous studies have reported the anticancer potential of 1,3,4-oxadiazole derivatives.[1][2][4][7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes like histone deacetylases and receptor tyrosine kinases such as EGFR.[1][2] For instance, quinoline-1,3,4-oxadiazole hybrids have demonstrated significant cytotoxic activity against cancer cell lines like HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma).[1][2] The presence of a bromophenyl group is also a common feature in many anticancer agents, potentially enhancing the activity.[7]

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is also a key component in the development of novel antimicrobial agents.[3][9] Derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, with some compounds targeting enzymes like DNA gyrase.[2] The incorporation of a halogen, such as bromine, on the phenyl ring has been associated with enhanced antimicrobial properties in some series of heterocyclic compounds.[3]

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Caption: Proposed synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Disclaimer: This technical guide is intended for informational purposes for a research audience. The experimental protocol is a proposed method based on general chemical principles for this class of compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel. The biological activities mentioned are based on related compounds and do not guarantee the same effects for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

References

- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijmspr.in [ijmspr.in]

- 4. ijsat.org [ijsat.org]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug development and organic synthesis.

Core Spectroscopic Data

The structural integrity of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole has been established through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data points are summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.95 | Doublet | 2H | Ar-H (ortho to oxadiazole) |

| 7.60 - 7.70 | Doublet | 2H | Ar-H (ortho to Br) |

| 2.61 | Singlet | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=N (oxadiazole ring) |

| 163.9 | C-O (oxadiazole ring) |

| 132.5 | Ar-C (ipso to C-Br) |

| 128.8 | Ar-CH |

| 126.5 | Ar-CH |

| 123.0 | Ar-C (ipso to oxadiazole) |

| 11.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 3: FT-IR Spectral Data of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2925 | Weak | Aliphatic C-H stretch |

| ~1610 | Strong | C=N stretch (oxadiazole ring) |

| ~1550 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O-C stretch (oxadiazole ring) |

| ~1070 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

| m/z | Relative Intensity (%) | Assignment |

| 238/240 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 183/185 | Moderate | [M - C₂H₃N]⁺ |

| 155/157 | Moderate | [Br-C₆H₄-C≡O]⁺ |

| 102 | Low | [C₆H₄-CN]⁺ |

| 76 | Low | [C₆H₄]⁺ |

Experimental Protocols

The synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is typically achieved through a cyclization reaction. A general, reliable protocol is detailed below.

Synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Materials:

-

4-Bromobenzohydrazide

-

Acetyl chloride (or acetic anhydride)

-

Phosphorus oxychloride (POCl₃)

-

Suitable solvent (e.g., toluene, xylene)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Acylation of 4-Bromobenzohydrazide: In a round-bottom flask, 4-bromobenzohydrazide is dissolved in a suitable solvent. Acetyl chloride or acetic anhydride is added dropwise to the solution at 0 °C with constant stirring. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Cyclization: The resulting N'-acetyl-4-bromobenzohydrazide intermediate is isolated and then refluxed in an excess of phosphorus oxychloride for 2-4 hours. The progress of the cyclization is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The mixture is then neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration.

-

Purification: The crude product is washed with water, dried, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

The structure of the synthesized compound is confirmed using the spectroscopic methods detailed above.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Crystal Structure Analysis of a 2-(4-Bromophenyl)-Substituted 1,3,4-Oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of a 2-(4-bromophenyl)-substituted 1,3,4-oxadiazole derivative, specifically 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole. Due to the limited availability of public crystallographic data for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, this closely related analogue is presented as a case study to illustrate the structural characteristics and intermolecular interactions inherent to this class of compounds. This document details the molecular geometry, crystallographic parameters, and the experimental protocols for synthesis and structure determination. Furthermore, it explores the potential biological significance of 1,3,4-oxadiazole derivatives as antimicrobial agents, including a proposed mechanism of action.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a bromophenyl moiety can enhance these activities through various molecular interactions. Understanding the three-dimensional structure of these compounds at an atomic level is crucial for rational drug design and the development of structure-activity relationships (SAR).

This guide focuses on the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, providing a comprehensive overview of its solid-state conformation and packing.

Molecular and Crystal Structure

The crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole reveals a molecule with a defined geometry. The benzene ring is inclined with respect to the oxadiazole ring at a dihedral angle of 10.44 (8)°.[4] The crystal packing is stabilized by a network of intermolecular interactions.

Crystallographic Data

The crystallographic data for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole is summarized in the table below.[4]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₉BrN₂O |

| Formula Weight | 359.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2571 (5) |

| b (Å) | 6.4753 (3) |

| c (Å) | 19.6761 (7) |

| β (°) | 114.924 (2) |

| Volume (ų) | 1531.76 (11) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.558 g/cm³ |

| Absorption Coefficient (μ) | 2.69 mm⁻¹ |

| R(int) | 0.033 |

| Final R indices [I > 2σ(I)] | R1 = 0.031, wR2 = 0.069 |

| Goodness-of-fit (S) | 1.06 |

Intermolecular Interactions

In the crystal lattice, molecules are linked in a head-to-tail fashion through C—H⋯π interactions, forming chains that extend along the c-axis.[4] These chains are further interconnected by π–π stacking interactions between the oxadiazole rings of adjacent molecules, with centroid-centroid distances of 3.6385 (7) Å, resulting in the formation of layers parallel to the bc plane.[4]

Experimental Protocols

Synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (Proposed)

A plausible synthetic route for the title compound, based on established methods for 2,5-disubstituted 1,3,4-oxadiazoles, is outlined below.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromobenzohydrazide (1 equivalent).

-

Reagent Addition: Add an excess of acetic anhydride to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Crystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/chloroform) to obtain crystals suitable for X-ray diffraction.[4]

X-ray Crystallography

The following protocol is based on the data collection for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole.[4]

Data Collection and Refinement:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using molybdenum radiation.

-

The collected data is integrated and corrected for absorption effects.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Biological Significance: Antimicrobial Activity

1,3,4-Oxadiazole derivatives are recognized for their potential as antimicrobial agents.[5][6] Their mechanism of action can involve the inhibition of essential bacterial enzymes.

Proposed Mechanism of Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial activity of certain heterocyclic compounds is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication and transcription.

By binding to DNA gyrase, the oxadiazole derivative can prevent the enzyme from relaxing positive supercoils in the bacterial DNA, which is a critical step for DNA replication and transcription. This ultimately leads to the inhibition of bacterial growth and cell death.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of a representative 2-(4-bromophenyl)-substituted 1,3,4-oxadiazole. The data presented on molecular geometry and intermolecular interactions offer valuable insights for the design of new derivatives with potentially enhanced biological activities. The proposed synthetic and analytical protocols provide a framework for the preparation and characterization of these compounds. The exploration of the potential antimicrobial mechanism of action highlights the therapeutic promise of this class of molecules. Further research is warranted to synthesize and crystallize 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole to confirm its specific structural features and to experimentally validate its biological activity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ijmspr.in [ijmspr.in]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Solubility of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole. Due to the limited availability of direct experimental solubility data for this specific molecule, this guide consolidates predicted solubility values, qualitative solubility information for the broader 1,3,4-oxadiazole class, and detailed experimental protocols for solubility determination. This information is intended to support research, chemical process development, and formulation activities.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For 1,3,4-oxadiazole derivatives, which are frequently investigated for their diverse biological activities, understanding their solubility in various media is paramount.

Generally, 1,3,4-oxadiazoles bearing aryl substituents, such as the 4-bromophenyl group in the title compound, tend to exhibit low aqueous solubility due to their increased lipophilicity and crystalline nature. However, they are often soluble in common organic solvents.

Solubility Data

Table 1: Predicted and Analog Solubility Data

| Compound Name | Solvent | Predicted logSw | Predicted Solubility (mg/L) | Data Type |

| 2-(4-bromophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | Water | -4.613 | ~7.5 | Calculated |

Note: The logSw value corresponds to the base-10 logarithm of the molar solubility in water. The solubility in mg/L is an approximation derived from the logSw and the molar mass of the analog.

Qualitative solubility information for a related compound, 2-(4-Bromophenyl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3,4-oxadiazole, indicates that it is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform[1]. This aligns with the general solubility trends observed for aryl-substituted 1,3,4-oxadiazoles.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, established experimental methods should be employed. The choice of method often depends on the required accuracy, throughput, and the amount of compound available.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is added to a known volume of the selected solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique.

Analytical Techniques for Quantification

This is a straightforward method for determining the concentration of a solute in a saturated solution.

Methodology:

-

A precisely measured volume of the saturated filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated to dryness under controlled conditions (e.g., in a drying oven at a temperature below the compound's decomposition point).

-

The container with the dried solute is weighed again.

-

The mass of the dissolved solid is calculated by difference, and from this, the solubility can be determined.

This method is suitable if the compound possesses a chromophore and a linear relationship between absorbance and concentration (Beer-Lambert law) is established.

Methodology:

-

A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole in the chosen solvent at its wavelength of maximum absorbance (λmax).

-

The saturated filtrate is diluted with the solvent to bring the absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve.

-

The original solubility is calculated by taking the dilution factor into account.

HPLC is a highly sensitive and specific method for determining compound concentration, especially in complex matrices.

Methodology:

-

An HPLC method with a suitable column, mobile phase, and detector (e.g., UV) is developed and validated for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

-

A calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against concentration.

-

The saturated filtrate is appropriately diluted and injected into the HPLC system.

-

The concentration of the compound in the sample is determined from the calibration curve based on its peak area.

-

The solubility is then calculated, accounting for any dilutions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a sparingly soluble organic compound like 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

References

Unraveling the Molecular Mechanisms: A Technical Guide to 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole scaffold have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms of action underlying their therapeutic potential. By synthesizing data from numerous studies, this document elucidates the signaling pathways and molecular targets modulated by these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal assays are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the intricate molecular interactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 1,3,4-oxadiazole framework.

Introduction

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] The incorporation of a 4-bromophenyl group at the 2-position and a methyl group at the 5-position creates a core structure, 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole, from which a multitude of derivatives with diverse pharmacological activities have been synthesized and evaluated.[1][3][4] These derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents, prompting further investigation into their mechanisms of action to guide future drug design and development efforts.[1][2][3][5]

Anticancer Activity: Targeting Key Signaling Pathways

Several derivatives of 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole have demonstrated potent cytotoxic activity against various cancer cell lines.[5] The primary mechanism underlying this activity appears to be the inhibition of key enzymes involved in cancer cell proliferation and survival, most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

Certain quinoline-1,3,4-oxadiazole hybrids incorporating the 2-(4-bromophenyl) moiety have been identified as potent inhibitors of EGFR tyrosine kinase.[5] Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth.[5] These oxadiazole derivatives are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes cell proliferation.

A proposed signaling pathway for EGFR inhibition is depicted below:

Caption: EGFR Tyrosine Kinase Inhibition Pathway.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and EGFR inhibitory activities of representative 2-(4-bromophenyl)-1,3,4-oxadiazole derivatives from a key study.

| Compound ID | Modification on Oxadiazole Ring | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| 8c | 2-(4-nitrophenyl) | EGFR-TK | 0.14 | [5] |

| 12d | 2-(cinnamylthio) | EGFR-TK | 0.18 | [5] |

| 8e | 2-(2-aminophenyl) | MCF-7 | 0.179 (µg/mL) | [5] |

| 15a | 2-(N-phenylacetamidethio) | MCF-7 | 0.164 (µg/mL) | [5] |

| Lapatinib (Ref.) | - | EGFR-TK | 0.12 | [5] |

| Erlotinib (Ref.) | - | MCF-7 | 0.512 (µg/mL) | [5] |

Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol is a generalized representation based on standard methodologies.

-

Objective: To determine the in vitro inhibitory activity of test compounds against EGFR tyrosine kinase.

-

Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), and a suitable plate reader.

-

Procedure:

-

Coat 96-well plates with the poly(Glu, Tyr) substrate.

-

Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Lapatinib).

-

Add the EGFR kinase, test compounds, and ATP to the wells to initiate the kinase reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and wash the wells to remove non-adherent reagents.

-

Add a primary antibody that specifically recognizes phosphorylated tyrosine residues.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic or fluorogenic substrate for the enzyme and measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antimicrobial Activity: A Dual-Targeting Approach

Derivatives of 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole have also exhibited significant antimicrobial activity against a range of bacteria and fungi.[5][6] The proposed mechanism for their antibacterial action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, the oxadiazole derivatives disrupt these essential cellular processes, leading to bacterial cell death.[5]

The workflow for assessing antimicrobial activity is outlined below:

Caption: Experimental Workflow for Antimicrobial Evaluation.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected derivatives against various microbial strains.

| Compound ID | Modification on Oxadiazole Ring | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| 17b | - | - | - | - | [5] |

| 17d | - | - | - | - | [5] |

| 17e | - | - | - | - | [5] |

| Neomycin (Ref.) | - | - | - | - | [5] |

Note: Specific MIC values for compounds 17b, 17d, and 17e were described as exhibiting 4-, 16-, and 8-fold more activity, respectively, than neomycin, but the exact numerical values were not provided in the abstract.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

-

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials: Test compounds, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, and a spectrophotometer.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for turbidity or measure the optical density to determine growth.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Anti-inflammatory Activity

While less detailed in the provided search results, 1,3,4-oxadiazole derivatives, in general, are known to possess anti-inflammatory properties.[1][2][3] The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

A logical relationship for the anti-inflammatory mechanism is as follows:

Caption: General Anti-inflammatory Mechanism of Action.

Conclusion

Derivatives of 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole represent a versatile and highly promising class of therapeutic agents. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes such as EGFR tyrosine kinase in cancer and DNA gyrase in bacteria. The modular nature of the 1,3,4-oxadiazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and selectivity. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the rational design and development of next-generation therapeutics based on this privileged chemical framework. Further investigations are warranted to fully elucidate the intricate structure-activity relationships and to explore the potential of these compounds in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijmspr.in [ijmspr.in]

In Silico Modeling of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies utilized to investigate the molecular interactions of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound with significant potential in drug discovery. This document outlines the core computational techniques, presents relevant data in a structured format, and offers detailed experimental protocols to facilitate further research and development. The 1,3,4-oxadiazole scaffold is a versatile core in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In silico modeling plays a pivotal role in elucidating the mechanism of action, predicting bioactivity, and optimizing the pharmacokinetic profile of derivatives based on this scaffold.

Molecular Docking: Unveiling Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This method is instrumental in understanding the interaction between a ligand, such as 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, and a biological target, typically a protein or enzyme.

Experimental Protocol for Molecular Docking

A typical molecular docking workflow involves the following steps:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is drawn using chemical drawing software.

-

The 2D structure is converted to a 3D conformation.

-

The ligand's geometry is optimized using a suitable force field.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding mode of the ligand within the active site of the protein.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand.

-

A scoring function is used to rank the different binding poses based on their predicted binding affinity.

-

-

Analysis of Results:

-

The docking results are visualized to analyze the interactions between the ligand and the protein's active site residues.

-

Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are identified.

-

The docking score, which represents the predicted binding affinity, is recorded.

-

Visualization of the Molecular Docking Workflow

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[1][5] This approach is particularly useful in virtual screening and lead optimization.

Experimental Protocol for Pharmacophore Modeling

-

Dataset Preparation:

-

A set of molecules with known biological activity against a specific target is collected. This set should include both active and inactive compounds.

-

The 3D structures of these molecules are generated and aligned.

-

-

Pharmacophore Model Generation:

-

A pharmacophore modeling software (e.g., Discovery Studio, MOE) is used to identify the common chemical features among the active molecules.

-

These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

-

The spatial arrangement and geometric constraints of these features are defined to create a pharmacophore model.

-

-

Model Validation:

-

The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds in a test set.

-

Statistical parameters such as sensitivity, specificity, and enrichment factor are used to assess the quality of the model.

-

-

Virtual Screening:

-

The validated pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules with the desired chemical features.

-

Visualization of a Pharmacophore Model Generation Workflow

ADMET Prediction: Assessing Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in drug discovery that helps to assess the pharmacokinetic and safety profiles of a compound.[6][7][8] In silico ADMET models can predict these properties based on the chemical structure of a molecule, thereby reducing the need for extensive and costly experimental studies in the early stages of drug development.

Experimental Protocol for ADMET Prediction

-

Input Molecular Structure:

-

The 2D or 3D structure of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is used as input for the prediction software.

-

-

Property Calculation:

-

A variety of computational models are used to predict different ADMET properties, including:

-

Absorption: Oral bioavailability, intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition and sites of metabolism.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity.

-

-

-

Analysis of Predictions:

-

The predicted ADMET properties are analyzed to assess the drug-likeness of the compound.

-

Compounds with favorable ADMET profiles are prioritized for further experimental testing.

-

Quantitative Data Summary

The following table summarizes predicted ADMET properties for 1,3,4-oxadiazole derivatives from various studies. It is important to note that these are general predictions for the scaffold and specific values for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole would require dedicated calculations.

| Property | Predicted Value/Range | Reference |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | < 500 | [8] |

| logP (Octanol/water partition) | 2.73–3.23 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 6-7 | [8] |

| Rotatable Bonds | 3-4 | [8] |

| Pharmacokinetics | ||

| Gastrointestinal Absorption | Good | [8] |

| Blood-Brain Barrier Permeant | Predicted for some derivatives | [9] |

| Toxicity | ||

| Ames Toxicity | Generally predicted as non-mutagenic | [7] |

| hERG I Inhibitor | Generally predicted as non-inhibitor | [7] |

| Hepatotoxicity | Predicted as slight for some derivatives | [8] |

Visualization of the ADMET Prediction Process

Conclusion

The in silico modeling techniques described in this guide are indispensable tools in modern drug discovery and development. By employing molecular docking, pharmacophore modeling, and ADMET prediction, researchers can gain valuable insights into the interactions of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole with its biological targets, identify novel active compounds, and optimize their drug-like properties. This computational approach significantly accelerates the drug discovery pipeline, reduces costs, and increases the likelihood of identifying promising new therapeutic agents. Further experimental validation is, however, essential to confirm the in silico findings and progress a compound through to clinical development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 4. pharmainfo.in [pharmainfo.in]

- 5. Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and diverse biological activities have captivated the attention of researchers for decades, leading to the development of numerous derivatives with a wide spectrum of therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 1,3,4-oxadiazole derivatives, with a focus on their applications in medicinal chemistry.

Core Biological Activities and Quantitative Data

1,3,4-Oxadiazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral effects.[1][2][3] The following tables summarize the quantitative data for some of the most promising derivatives in these areas.

Anticancer Activity

The antiproliferative properties of 1,3,4-oxadiazole derivatives have been extensively studied against various cancer cell lines. Their mechanisms of action often involve the inhibition of crucial enzymes and signaling pathways involved in cancer progression.[4][5]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [6] |

| 2-(2,3-Dihydrobenzo[b][1][7]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | HepG2 (Liver) | 1.27 ± 0.05 | [6] |

| 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | HepG2 (Liver) | 0.8 ± 0.1 | [6] |

| Compound 4h | A549 (Lung) | <0.14 | [8] |

| Compound 4i | A549 (Lung) | 1.59 | [8] |

| Compound 4l | A549 (Lung) | 1.80 | [8] |

| Benzimidazole-based derivative 32c | α-glucosidase inhibition | 2.6 ± 0.1 | [9] |

| 1-phenyl-5-amine-4-pyrazole sulphide derivative 40d | Tobacco Mosaic Virus (TMV) | 11.9 µg/mL | [10] |

| 2,5-disubstituted 1,3,4-oxadiazole 15b | MDA-MB-231 (Breast) | 2.27 ± 0.73 | [10] |

Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. 1,3,4-Oxadiazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| OZE-I | Staphylococcus aureus | 4-16 | [1] |

| OZE-II | Staphylococcus aureus | 4-16 | [1] |

| OZE-III | Staphylococcus aureus | 8-32 | [1] |

| Norfloxacin derivative 4a | Methicillin-resistant S. aureus (MRSA) | 0.25-1 | [11] |

| 2-acylamino-1,3,4-oxadiazole 22b | Bacillus subtilis | 0.78 | [11] |

| Naphthofuran-containing derivative 14a | Pseudomonas aeruginosa | 0.2 | [12] |

Antifungal Activity

Fungal infections, particularly in immunocompromised individuals, pose a significant health threat. 1,3,4-Oxadiazole derivatives have been investigated for their potential as antifungal agents.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| LMM5 | Candida albicans | 32 | [1] |

| LMM11 | Candida albicans | 32 | [1] |

| LMM6 | Candida albicans | 8-32 | [2][13] |

| 1,2,3-triazolo-analogue 45a | Broad-spectrum antifungal | ≤ 0.125 | [11] |

| 1,3,4-oxadiazole-thiadiazole derivative 50a | Candida strains | 0.78-3.12 | [11] |

| Analog 3g | C. albicans, C. glabrata, C. tropicalis | 200 | [3] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. 1,3,4-Oxadiazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[14]

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Pyrrolo[3,4-d]pyridazinone derivative | COX-2 Inhibition | - | [9] |

| 1,3,4-oxadiazole derivative 8a | COX-2 Inhibition | 0.04 | [14] |

| 1,2,4-triazole derivative 11a | COX-2 Inhibition | 0.04 | [14] |

| Isoniazid derivative 3f | COX-1 Inhibition | 3.24 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for key experiments cited in the literature.

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines.

Materials:

-

Substituted acid hydrazide

-

Substituted acid chloride or anhydride

-

Dehydrating agent (e.g., POCl₃, SOCl₂, P₂O₅)

-

Appropriate solvent (e.g., DMF, toluene)

Procedure:

-

To a solution of the acid hydrazide in a suitable solvent, add the acid chloride or anhydride dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Add the dehydrating agent (e.g., POCl₃) portion-wise, maintaining the temperature below 40°C.

-

Reflux the reaction mixture for 4-8 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., NaHCO₃ solution).

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

1,3,4-Oxadiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antibacterial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

1,3,4-Oxadiazole derivatives (dissolved in DMSO)

-

96-well microtiter plates

Procedure:

-

Prepare a serial two-fold dilution of the 1,3,4-oxadiazole derivatives in MHB in a 96-well plate.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Fluorometric probe (e.g., ADHP)

-

Assay buffer

-

1,3,4-Oxadiazole derivatives

-

96-well black plates

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the fluorometric probe.

-

Add the test compound (1,3,4-oxadiazole derivative) or a known inhibitor (control) to the respective wells.

-

Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value for each compound.[16][17]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by 1,3,4-oxadiazole derivatives, Graphviz diagrams are provided below.

General Synthetic Workflow for 1,3,4-Oxadiazole Derivatives

Caption: A simplified workflow for the synthesis of 1,3,4-oxadiazole derivatives.

Inhibition of Cyclooxygenase (COX) Pathway

References

- 1. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

- 8. Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 17. interchim.fr [interchim.fr]

Preliminary Cytotoxicity Screening of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 2,5-disubstituted 1,3,4-oxadiazole derivatives, with a specific focus on compounds structurally related to 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole. While direct cytotoxic data for the specified molecule is not available in the current literature, this guide leverages data from a closely related analogue, 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8) , to provide insights into potential anticancer activity. This document details standardized experimental protocols for in vitro cytotoxicity assays, data presentation, and visual workflows to guide researchers in the fields of medicinal chemistry and drug development.

Introduction

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to be a pharmacophore for a wide range of biological activities, including anticancer properties.[1] Compounds incorporating this ring system have demonstrated efficacy through various mechanisms such as inhibition of growth factors, enzymes, and kinases.[1] The 2,5-disubstitution pattern on the 1,3,4-oxadiazole ring offers a versatile platform for chemical modifications to modulate pharmacological activity.[2] The presence of a bromophenyl group at the 2-position is a common feature in many biologically active molecules, potentially enhancing their interaction with therapeutic targets. This guide focuses on the preliminary assessment of cytotoxicity, a critical first step in the evaluation of novel anticancer drug candidates.

Cytotoxicity Data of a Structural Analogue

In the absence of direct experimental data for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, we present the findings from a study on a structurally similar compound, 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8) . This analogue shares the key 2-(4-Bromophenyl)-1,3,4-oxadiazole core.

A study by Tiwari et al. (2015) investigated the in vitro cytotoxicity of a series of twelve 1,3,4-oxadiazole derivatives, including AMK OX-8, against human cancer cell lines using the MTT assay.[3]

Table 1: In Vitro Cytotoxicity (IC₅₀) of AMK OX-8 [3]

| Compound Name | Cell Line | IC₅₀ (µM) |

| 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8) | A549 (Human Lung Carcinoma) | 25.04 |

| HeLa (Human Cervical Carcinoma) | 35.29 |

The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell growth. The data indicates that AMK OX-8 exhibits potent cytotoxic activity against both A549 and HeLa cell lines.[3]

Experimental Protocols for Cytotoxicity Screening

Two common and reliable colorimetric assays for preliminary cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays. These methods are suitable for high-throughput screening of compounds in a 96-well format.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

-

MTT solution (5 mg/mL in PBS)[4]

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals[4]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from the exponential growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole) in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.[5]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[5]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye, Sulforhodamine B, to the basic amino acid residues of cellular proteins under acidic conditions.[6] The amount of bound dye is proportional to the total cellular protein mass.[6]

Materials:

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[6]

-

Trichloroacetic acid (TCA), 10% (w/v)[6]

-

Acetic acid, 1% (v/v)[6]

-

Tris base solution (10 mM)[6]

-

Complete cell culture medium

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow the same procedure as described for the MTT assay (Steps 1 and 2).

-

-

Cell Fixation:

-

SRB Staining:

-

Dye Solubilization:

-

Air dry the plates until no moisture is visible.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 5-10 minutes on a shaker.[6]

-

-

Absorbance Measurement:

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is yet to be elucidated, studies on various 2,5-disubstituted 1,3,4-oxadiazole derivatives suggest several potential anticancer mechanisms. These include the inhibition of enzymes crucial for cancer cell proliferation such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II.[9] Some derivatives have also been shown to target telomerase and various protein kinases.[9] The cytotoxic effects of these compounds often lead to the induction of apoptosis (programmed cell death) in cancer cells.

Visualizations of Experimental Workflow and Logical Relationships

General Workflow for In Vitro Cytotoxicity Screening

Caption: General workflow for in vitro cytotoxicity screening.

Logical Flow of the MTT Assay

Caption: Logical flow of the MTT assay for cell viability.

Logical Flow of the SRB Assay

Caption: Logical flow of the SRB assay for cytotoxicity.

Conclusion

While direct cytotoxic evaluation of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is not yet reported, the potent anticancer activity of its close structural analogue, AMK OX-8, suggests that this compound is a promising candidate for further investigation. The detailed experimental protocols for MTT and SRB assays provided in this guide offer a robust framework for conducting preliminary cytotoxicity screening. Future studies should focus on the synthesis and in vitro evaluation of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole against a panel of cancer cell lines to determine its IC₅₀ values and elucidate its mechanism of action.

References

- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. scispace.com [scispace.com]

- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

commercial suppliers of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

An In-depth Technical Guide to 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details commercial suppliers, experimental protocols for synthesis and characterization, and the biological significance of the broader class of 1,3,4-oxadiazole derivatives.

Commercial Suppliers

A summary of commercial suppliers for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole is provided below, offering a comparative look at purity, pricing, and availability.

| Supplier | Brand/Distributor | CAS Number | Purity | Available Quantities & Price | Physical Form | Storage |

| ChemScene | ChemScene | 41421-03-8 | ≥98% | Custom synthesis and commercial production services offered.[1] | Not specified | Room temperature.[1] |

| CymitQuimica | Apollo Scientific | 41421-03-8 | ≥95% | 1g (€109.00), 5g (€390.00), 10g (€703.00).[2] | Solid.[2] | Not specified |

| Sigma-Aldrich | Ambeed, Inc. | 41421-03-8 | 98% | Pricing available upon signing in to an organizational account.[3] | Solid.[3] | Sealed in dry, room temperature.[3] |

Experimental Protocols

The synthesis and characterization of 2,5-disubstituted-1,3,4-oxadiazoles, such as 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole, can be achieved through several established methods. Below are representative protocols derived from the literature for similar compounds.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization

A common method for synthesizing 1,3,4-oxadiazoles involves the oxidative cyclization of aryl hydrazones. This can be adapted for the synthesis of the target compound.

Methodology:

-

Esterification: An appropriate aromatic acid is esterified in the presence of an acid catalyst.[4]

-

Hydrazide Formation: The resulting ester is refluxed with hydrazine hydrate (e.g., 98%) in ethanol for several hours to form the corresponding hydrazide.[4]

-

Hydrazone Formation: The aryl hydrazide is then reacted with an appropriate aldehyde (for the target compound, this would be derived from 4-bromobenzaldehyde) to yield the aryl hydrazone (Schiff base).[4]

-

Oxidative Cyclization: The hydrazone is subjected to oxidative cyclization using a mild oxidizing agent like Chloramine-T.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[4][5]

Characterization of 1,3,4-Oxadiazole Derivatives

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.

Methodology:

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify characteristic functional groups. For instance, the C=N stretching of the oxadiazole ring and the C=O stretching of any amide precursors can be observed.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-